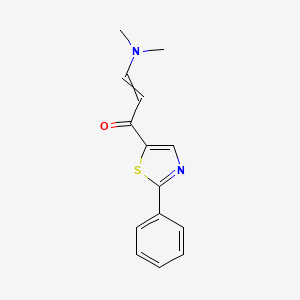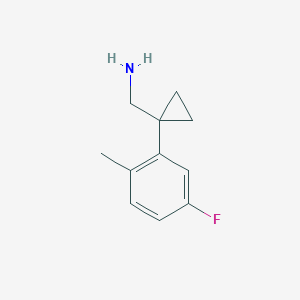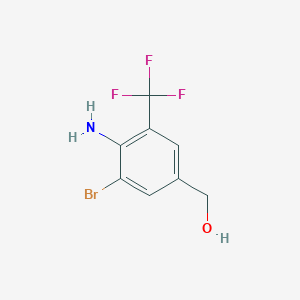
H-Beta-Ala-Tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Beta-Ala-Tyr-OH can be achieved through enzymatic and chemical methods. One efficient method involves the use of L-amino acid ligase from Bacillus subtilis, coupled with polyphosphate kinase for ATP regeneration. This method produces this compound in a one-pot reaction with high yield and productivity . The reaction conditions include the use of hexametaphosphate as the phosphate donor, achieving a molar yield of 0.89 mol/mol based on the substrates added .
Industrial Production Methods
Industrial production of this compound typically involves multi-step chemical synthesis, which requires the use of protecting groups to prevent unwanted side reactions. The process includes the condensation of beta-alanine and L-tyrosine, followed by purification steps to obtain the desired dipeptide .
Analyse Des Réactions Chimiques
Types of Reactions
H-Beta-Ala-Tyr-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the dipeptide structure .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
H-Beta-Ala-Tyr-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: The compound is studied for its role in protein synthesis and metabolism.
Mécanisme D'action
The mechanism of action of H-Beta-Ala-Tyr-OH involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The presence of the tyrosine residue allows it to participate in redox reactions, contributing to its protective effects . Additionally, this compound can modulate signaling pathways involved in inflammation and cellular stress responses .
Comparaison Avec Des Composés Similaires
H-Beta-Ala-Tyr-OH can be compared with other dipeptides such as Ala-Tyr and Tyr-Ala. These compounds share similar structural features but differ in their amino acid sequences and properties. For example:
Ala-Tyr: This dipeptide has alanine at the N-terminus and tyrosine at the C-terminus.
Tyr-Ala: This dipeptide has tyrosine at the N-terminus and alanine at the C-terminus.
This compound is unique due to its specific sequence and the presence of beta-alanine, which can influence its biological activity and stability .
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-6-5-11(16)14-10(12(17)18)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,16)(H,17,18)/t10-/m0/s1 |
Clé InChI |
WGWJYTHWZADNIG-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742877.png)
![1-ethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742887.png)

![1-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742897.png)
![Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate](/img/structure/B11742900.png)
![1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11742906.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742913.png)
![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11742919.png)


![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11742939.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11742960.png)
